molecular formula C12H12N4O4S B12738947 2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone CAS No. 119034-22-9

2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone

Cat. No.: B12738947
CAS No.: 119034-22-9
M. Wt: 308.32 g/mol
InChI Key: KLZUBLGZFBPTBG-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone typically involves the condensation of 2-furaldehyde with 4-(p-sulfamoylphenyl)semicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid, while reduction could produce furfuryl alcohol .

Mechanism of Action

The mechanism of action of 2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone is unique due to its sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

CAS No.

119034-22-9

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-(4-sulfamoylphenyl)urea

InChI

InChI=1S/C12H12N4O4S/c13-21(18,19)11-5-3-9(4-6-11)15-12(17)16-14-8-10-2-1-7-20-10/h1-8H,(H2,13,18,19)(H2,15,16,17)/b14-8+

InChI Key

KLZUBLGZFBPTBG-RIYZIHGNSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1=COC(=C1)C=NNC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.